Tetraethylammonium bistrifluoromethanesulfonimidate
Overview
Description
Tetraethylammonium bistrifluoromethanesulfonimidate (TEA-TFSI) is a quaternary ammonium salt commonly used in organic synthesis and in a variety of scientific research applications. It is a colorless, water-soluble compound with a melting point of 270-272 °C and a decomposition temperature of 280 °C. TEA-TFSI has a wide range of applications in organic chemistry and biochemistry, and its use is becoming increasingly popular in laboratory experiments.
Scientific Research Applications
Ionic Liquid-Based Rare Earth Ions Separation : Used in the optimization of an ionic liquid-based process for separating rare earth elements, demonstrating its potential in resource recovery and recycling (Sun, Do-Thanh, Luo, & Dai, 2014).
Catalysis in Organic Synthesis : Facilitates the catalytic conjugate allylation of α,β-unsaturated carbonyl compounds, showing its utility in organic synthesis (Kuhnert, Peverley, & Robertson, 1998).
Ionic Conductivity in Electrolytes : Investigates the phase behavior and ionic conductivity of salt mixtures with LiTFSI, indicating its role in improving electrolyte performance for energy storage and conversion applications (Henderson et al., 2012).
Hydrogen Production via Water Electrolysis : Explored as an electrolyte in water electrolysis for hydrogen production, demonstrating high efficiency and current densities, which is crucial for sustainable energy technologies (Fiegenbaum et al., 2013).
Liquid Crystalline Properties of Ionic Salts : Studies on long-chain 1-alkyl-3-methylimidazolium salts containing bis(trifluoromethanesulfonyl)imide anion, which contribute to understanding the properties of liquid crystalline materials (Bradley et al., 2002).
Electrochemical CO₂ Reduction : Shows potential in modulating the electrochemical reduction of carbon dioxide, an important aspect of carbon capture and utilization strategies (Sun, Ramesha, Kamat, & Brennecke, 2014).
Polarographic Reductions in Electroanalytical Chemistry : Investigates the effects of tetraethylammonium trifluoromethanesulfonate on the polarographic reduction of alkali metal ions, contributing to the development of analytical techniques (Fujinaga & Sakamoto, 1976).
Acylation Catalyst in Organic Chemistry : Used in catalyzing acetylation reactions, offering efficient and versatile methodologies for synthesizing organic compounds (Chakraborti & Shivani, 2006).
Characterization of Novel Ionic Materials : Aids in the structural characterization of novel ionic materials incorporating the bis(trifluoromethanesulfonyl)amide anion, contributing to the development of advanced materials (Forsyth et al., 2002).
Electrochemical Properties for Capacitor Applications : Explored for its electrochemical properties in novel ionic liquids for electric double layer capacitor applications, showing promise for energy storage devices (Sato, Masuda, & Takagi, 2004).
Mechanism of Action
Target of Action
Tetraethylammonium bistrifluoromethanesulfonimidate, also known as Bistrifluoromethanesulfonimide tetraethylammonium salt, is a quaternary ammonium salt . The primary targets of this compound are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation . The downstream effects of these changes can include altered cellular activity and physiological responses.
Pharmacokinetics
As a quaternary ammonium salt, it is expected to have good solubility in water and organic solvents
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances in the environment can potentially interact with the compound and alter its effects.
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tetraethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.C2F6NO4S2/c1-5-9(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVQLVFWBBDZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585000 | |
Record name | N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161401-26-9 | |
Record name | N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylammonium bistrifluoromethanesulfonimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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